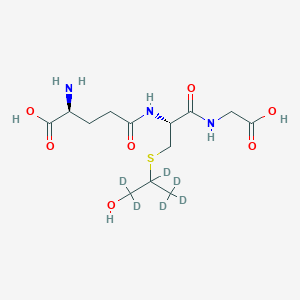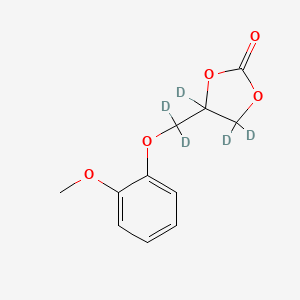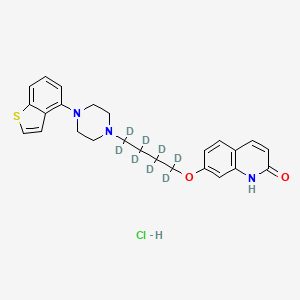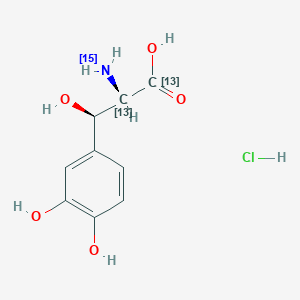
2-Chloro-N6-cyclopentyl-d4 Adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCPA-d4 is a deuterium-labeled version of CCPA, which is a selective agonist for the adenosine A1 receptor. The incorporation of deuterium atoms into the molecular structure of CCPA results in CCPA-d4, which is used primarily as a tracer in scientific research due to its stable isotope properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CCPA-d4 involves the deuteration of CCPA. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of CCPA-d4 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The purity of the final product is critical, and therefore, extensive purification steps, such as chromatography, are employed to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
CCPA-d4 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, CCPA-d4 can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert CCPA-d4 into its reduced forms using reducing agents.
Substitution: CCPA-d4 can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of CCPA-d4 may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
CCPA-d4 is widely used in scientific research due to its stable isotope properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Wirkmechanismus
CCPA-d4 exerts its effects by selectively binding to the adenosine A1 receptor. This binding activates the receptor, leading to a cascade of intracellular events that modulate various physiological processes. The molecular targets involved include G-proteins and downstream signaling pathways that regulate cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to CCPA-d4 include other deuterium-labeled adenosine receptor agonists and non-deuterated CCPA.
Uniqueness
The uniqueness of CCPA-d4 lies in its deuterium labeling, which provides enhanced stability and allows for precise tracing in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate quantitation is essential .
Eigenschaften
Molekularformel |
C15H20ClN5O4 |
|---|---|
Molekulargewicht |
373.83 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[2-chloro-6-[(3,3,4,4-tetradeuteriocyclopentyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H20ClN5O4/c16-15-19-12(18-7-3-1-2-4-7)9-13(20-15)21(6-17-9)14-11(24)10(23)8(5-22)25-14/h6-8,10-11,14,22-24H,1-5H2,(H,18,19,20)/t8-,10-,11-,14-/m1/s1/i1D2,2D2 |
InChI-Schlüssel |
XSMYYYQVWPZWIZ-BTRUMVDQSA-N |
Isomerische SMILES |
[2H]C1(CC(CC1([2H])[2H])NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[2H] |
Kanonische SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)








![(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol](/img/structure/B15144886.png)
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)

![N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3](/img/structure/B15144908.png)

